Product packaging for Didesmethyl cariprazine(Cat. No.:CAS No. 839712-25-3)

Didesmethyl cariprazine

Cat. No.: B1670505
CAS No.: 839712-25-3
M. Wt: 399.4 g/mol
InChI Key: UMTWXZNVNBBFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Didesmethyl Cariprazine (DDCAR), with the CAS number 839712-25-3 and a molecular formula of C19H28Cl2N4O, is a major active human metabolite of the atypical antipsychotic drug cariprazine . Similar to its parent compound, this compound functions as a dopamine D3-preferring D3/D2 receptor partial agonist and a serotonin 5-HT1A receptor partial agonist . It demonstrates high binding affinity for human dopamine D3 and D2 receptors, with a higher selectivity for D3 over D2 receptors compared to cariprazine itself . In vitro and in vivo pharmacological studies show that its profile is highly similar to cariprazine, contributing to the overall clinical efficacy of the parent drug through its action on key neurotransmitter systems . Its primary research value lies in neuroscience and psychopharmacology, particularly for investigating the mechanisms of antipsychotic agents and the role of dopamine D3 receptors in conditions like schizophrenia and bipolar disorder . Due to its long half-life of 2-3 weeks in humans, it is also a compound of interest for pharmacokinetic and metabolism studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28Cl2N4O B1670505 Didesmethyl cariprazine CAS No. 839712-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTWXZNVNBBFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839712-25-3
Record name Didesmethyl cariprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDESMETHYL CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacodynamic Characterization of Didesmethyl Cariprazine

Receptor Binding and Functional Affinity Profiles

Didesmethyl cariprazine (B1246890) exhibits a complex receptor binding profile, characterized by high affinity for several key receptors implicated in the treatment of psychiatric disorders. nih.govtandfonline.com Similar to its parent compound, cariprazine, DDCAR demonstrates significant interactions with dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.govnih.gov

Dopamine Receptor Interactions: D2 and D3 Receptor Partial Agonism

Didesmethyl cariprazine is a potent partial agonist at both dopamine D2 and D3 receptors. nih.govsemanticscholar.orgdovepress.com This dual action is a defining feature of its pharmacodynamic character.

This compound displays a notable preference for the dopamine D3 receptor over the D2 receptor. nih.govtandfonline.comsemanticscholar.org In vitro studies have shown that DDCAR has a higher binding affinity for human D3 receptors compared to D2L receptors. tandfonline.comsemanticscholar.org This selectivity is even more pronounced than that of cariprazine itself. nih.govsemanticscholar.org

One study reported that DDCAR has a 25-fold higher selectivity for cloned human D3 receptors versus D2L receptors. nih.gov In terms of binding affinity (Ki), this compound demonstrates subnanomolar affinity for human D3 receptors and low nanomolar affinity for D2L receptors. semanticscholar.org The kinetic dissociation constant (Kdkin), which reflects the strength of binding, further supports the high affinity of DDCAR for D3 receptors. mdpi.com

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound

Receptor This compound (DDCAR)
Dopamine D3 0.057 tandfonline.com
Dopamine D2L 1.41 tandfonline.com
Dopamine D2S 2.64 tandfonline.com
Serotonin 5-HT1A 1.4 - 2.6 mdpi.com
Serotonin 5-HT2A 18.8 mdpi.comtandfonline.com
Serotonin 5-HT2B 0.58 - 1.1 mdpi.com

This compound functions as a partial agonist at both D2 and D3 receptors. nih.govsemanticscholar.orgdovepress.com In functional assays, such as those measuring cAMP production, DDCAR has been shown to inhibit forskolin-induced cAMP production with a maximal effect that is 20-30% lower than that of dopamine, confirming its partial agonist nature. semanticscholar.orgdovepress.com The intrinsic activity of DDCAR at the D2 receptor has been reported to be approximately half that of cariprazine. tandfonline.com

However, in [35S]GTPγS binding assays, which measure G-protein activation, this compound has been observed to act as an antagonist in membranes from rat striatum and from cells expressing human D2 and D3 receptors. nih.govtandfonline.comdovepress.com This discrepancy may be due to the different signaling pathways measured by these assays.

In vivo studies in rats have demonstrated that this compound occupies both D2 and D3 receptors in the brain. nih.govtandfonline.com While both cariprazine and DDCAR show similar potency for occupying D3 receptors, cariprazine is more potent at occupying D2 receptors. nih.govnih.govtandfonline.com Specifically, cariprazine was found to have a 2.5-fold higher potency for occupying striatal D2 receptors than DDCAR. nih.govtandfonline.com These findings align with the in vitro data, indicating a higher selectivity of DDCAR for the D3 receptor. nih.govtandfonline.com Positron Emission Tomography (PET) studies in humans have also shown that after administration of cariprazine, there is robust binding to both D2 and D3 receptors, with a preference for D3 receptors at lower doses. nih.govmdpi.com

Serotonin Receptor Interactions: 5-HT1A Partial Agonism, 5-HT2A and 5-HT2B Receptor Antagonism

This compound also exhibits significant interactions with several serotonin receptors. It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors. nih.govtandfonline.comnih.gov

In cAMP signaling assays, this compound acts as a full agonist at human 5-HT1A receptors, similar to cariprazine. nih.govsemanticscholar.org However, in [35S]GTPγS binding assays, DDCAR is characterized as a partial agonist at human 5-HT1A receptors, displaying greater intrinsic efficacy but lower potency than cariprazine. nih.govsemanticscholar.orgdovepress.com In rat hippocampal membranes, both compounds stimulated [35S]GTPγS binding with comparable potency, but DDCAR again showed higher efficacy. nih.govdovepress.com

Regarding its antagonist properties, this compound is a pure antagonist at human 5-HT2B receptors. nih.govsemanticscholar.org It also demonstrates moderate affinity for 5-HT2A receptors, where it acts as an antagonist. semanticscholar.orgtandfonline.com

Table 2: Functional Activity of this compound at Key Receptors

Receptor Functional Activity
Dopamine D2 Partial Agonist nih.govsemanticscholar.orgdovepress.com
Dopamine D3 Partial Agonist nih.govsemanticscholar.orgdovepress.com
Serotonin 5-HT1A Partial Agonist / Full Agonist (assay dependent) nih.govnih.govsemanticscholar.org
Serotonin 5-HT2A Antagonist tandfonline.com
Serotonin 5-HT2B Antagonist nih.govsemanticscholar.org
Antagonistic Properties at 5-HT2A and 5-HT2B Receptors

This compound demonstrates notable antagonistic activity at both serotonin 5-HT2A and 5-HT2B receptors. Research indicates that this compound, much like its parent compound cariprazine, acts as a pure antagonist at human 5-HT2B receptors. nih.govnih.govresearchgate.net In terms of binding affinity, this compound shows a high affinity for the human 5-HT2B receptor. nih.govdovepress.com Its affinity for the 5-HT2A receptor is considered moderate. nih.govdovepress.com This antagonistic action at 5-HT2A receptors may play a role in modulating dopaminergic neurotransmission within the nigrostriatal pathway. psychiatriapolska.pl

Interactions with Other Neurotransmitter Systems (e.g., Histamine (B1213489) H1, Alpha-1A Adrenergic)

Beyond its effects on serotonin receptors, this compound interacts with other crucial neurotransmitter systems. It displays a moderate binding affinity for histamine H1 receptors, where it functions as an antagonist. nih.govdovepress.commdpi.com This interaction suggests a potential for side effects commonly associated with H1 receptor blockade, such as sedation. nih.gov In contrast, this compound exhibits a low affinity for alpha-1A adrenergic receptors. mdpi.comdovepress.comeuropa.eu

Interactive Data Table: Receptor Binding Affinities of this compound

ReceptorBinding Affinity (pKi)Functional Activity
5-HT2AModerate (7.51] dovepress.comAntagonist drugbank.comfrontiersin.org
5-HT2BHigh nih.govdovepress.comAntagonist nih.govnih.govresearchgate.net
Histamine H1Moderate (7.51] dovepress.comAntagonist mdpi.comdrugbank.com
Alpha-1A AdrenergicLow dovepress.comeuropa.eu---

Neurobiological Mechanisms of Action

The neurobiological effects of this compound are largely centered on its modulation of dopamine signaling pathways, which are fundamental to its therapeutic action.

Modulation of Dopaminergic Neurotransmission

This compound, along with cariprazine, has been shown to influence the activity of dopamine systems in the brain.

Effects on Striatal Dopamine Turnover

Studies have revealed that this compound can increase dopamine turnover in the striatum of rats. nih.govnih.govresearchgate.net However, other research suggests that at pharmacologically relevant doses, neither cariprazine nor its metabolite this compound significantly alters the striatal dopamine turnover index. frontiersin.org This indicates a complex, possibly dose-dependent, effect on dopamine metabolism in this brain region.

Impact on Midbrain Dopaminergic Neuron Activity

Electrophysiological studies in rats have demonstrated that both cariprazine and this compound can dose-dependently, yet partially, suppress the spontaneous activity of dopaminergic neurons in the midbrain. nih.govnih.govresearchgate.net This partial suppression is a key characteristic of its mechanism, differentiating it from full antagonists.

Considerations in Dopamine Supersensitivity States

The partial agonist activity of this compound at D2 receptors is particularly relevant in the context of dopamine supersensitivity psychosis. This condition can arise from an upregulation of D2 receptors following treatment with D2 receptor antagonists. In such a state, the introduction of a partial agonist like this compound might paradoxically trigger an exacerbation of psychosis by overstimulating the sensitized D2 receptors. nih.gov

Modulation of Serotonergic Neurotransmission

This compound demonstrates significant interaction with the serotonin system, which is crucial for its therapeutic effects. mdpi.com Like cariprazine, it acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors. nih.govpsychscenehub.comresearchgate.net It possesses a high binding affinity for human 5-HT1A and 5-HT2B receptors and a moderate affinity for 5-HT2A receptors. nih.govdovepress.com This complex interaction with various serotonin receptor subtypes allows it to modulate serotonergic neurotransmission in different brain regions.

Downstream Signaling Pathway Modulation (e.g., cAMP production)

The binding of this compound to its target receptors, particularly G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors, triggers changes in intracellular signaling cascades. oup.com A key pathway affected is the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.

In functional assays, this compound has been characterized as a partial agonist at human dopamine D2 and D3 receptors and a full agonist at human serotonin 5-HT1A receptors. nih.govnih.govdovepress.com

At D2 and D3 Receptors: These receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. oup.com As a partial agonist, this compound inhibits forskolin-stimulated cAMP production. dovepress.comnih.gov Its intrinsic activity is lower than that of the endogenous full agonist, dopamine, resulting in a level of cAMP inhibition that is intermediate. dovepress.com This modulation of cAMP levels is a critical component of its mechanism of action. researchgate.netoup.com

At 5-HT1A Receptors: this compound acts as a full agonist in cAMP assays at the human recombinant 5-HT1A receptor. nih.govdovepress.com Similar to D2/D3 receptors, the 5-HT1A receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. drugbank.com

The following table summarizes the in vitro receptor binding affinities and functional activities of this compound that are central to its modulation of downstream signaling.

Table 1: this compound In Vitro Receptor Profile This table is interactive. Click on headers to sort.

ReceptorBinding Affinity (Ki, nM)Functional ActivitycAMP Signaling Effect
Dopamine D3~0.07-0.1Partial AgonistInhibits cAMP production
Dopamine D2~0.6-0.7Partial AgonistInhibits cAMP production
Serotonin 5-HT1A~1.4-2.6Full AgonistInhibits cAMP production
Serotonin 5-HT2B~0.5-1.1Antagonist/Inverse AgonistBlocks 5-HT-induced signaling
Serotonin 5-HT2A~7.9-18.8Antagonist/Inverse AgonistBlocks 5-HT-induced signaling
Histamine H1~9.0Antagonist/Inverse AgonistBlocks histamine-induced signaling

Data compiled from published research findings. nih.govnih.govdovepress.com

Pharmacokinetic Profile of Didesmethyl Cariprazine

Metabolic Pathways and Biotransformation

Formation from Cariprazine (B1246890) and Desmethyl Cariprazine (DCAR)

Didesmethyl cariprazine is not a direct metabolite of cariprazine. Instead, it is formed through a sequential demethylation process. Cariprazine is first metabolized to an intermediate active metabolite, desmethyl cariprazine (DCAR). Subsequently, DCAR undergoes further demethylation to form this compound. nih.govdrugbank.comresearchgate.net This metabolic cascade highlights DDCAR as a downstream, yet significant, product of cariprazine's biotransformation. nih.gov

Role of Cytochrome P450 Enzymes (CYP3A4, CYP2D6) in Metabolism

The metabolism of cariprazine and its metabolites is primarily mediated by the cytochrome P450 enzyme system. Specifically, CYP3A4 is the major enzyme responsible for the conversion of cariprazine to DCAR and the subsequent conversion of DCAR to DDCAR. drugbank.comeuropa.euresearchgate.netpsychiatryonline.orgwikipedia.orgfrontiersin.orgnih.govpharmgkb.orginnovareacademics.insimulations-plus.com CYP2D6 plays a minor role in these metabolic steps. drugbank.comeuropa.euresearchgate.netpsychiatryonline.orgwikipedia.orgnih.govpharmgkb.orginnovareacademics.insimulations-plus.com The significant involvement of CYP3A4 means that co-administration of strong CYP3A4 inhibitors can lead to increased exposure to cariprazine and its active metabolites. europa.eu

Further Metabolism of this compound

This compound is not the final product in the metabolic chain. It is further metabolized, primarily by CYP3A4, to a hydroxylated metabolite known as hydroxy this compound (HDDCAR). drugbank.comeuropa.eufrontiersin.org This hydroxylation represents a key step in the eventual elimination of the drug's metabolites from the body. Another metabolite, desdichlorophenyl piperazine (B1678402) cariprazine (DDCPPCAR) acid, is also produced through dealkylation and subsequent oxidation of cariprazine. europa.eu

Absorption, Distribution, and Systemic Exposure

Relative Plasma Concentrations Compared to Parent Compound and Other Metabolites

Following administration of cariprazine, DDCAR is found in substantial concentrations in the plasma. nih.gov In fact, at steady state, the plasma concentration of DDCAR is the most prominent among cariprazine and its active metabolites, accounting for approximately 68% of the total active moieties. simulations-plus.com In contrast, cariprazine and DCAR represent about 28% and 8% of the total active drug exposure, respectively. simulations-plus.com This indicates that DDCAR is the major circulating active moiety during cariprazine treatment. nih.govsimulations-plus.com The time to reach 90% of steady-state concentration is approximately 1 week for cariprazine and DCAR, and notably longer, at 3 weeks, for DDCAR. pharmgkb.org

Relative Steady-State Plasma Concentrations of Cariprazine and its Active Metabolites
CompoundRelative Contribution to Total Active Moieties (%)Time to 90% of Steady State
Cariprazine~28%~1 week
Desmethyl Cariprazine (DCAR)~8%~1 week
This compound (DDCAR)~68%~3 weeks

Elimination Characteristics

The elimination profile of this compound is a defining feature of its pharmacokinetics, characterized by a remarkably long half-life and a consequently extended time to reach steady-state concentrations.

Terminal Half-Life and its Prolonged Nature

This compound possesses a significantly prolonged terminal half-life compared to both cariprazine and desmethyl cariprazine. frontiersin.org While the half-life of cariprazine is approximately 2 to 4 days and desmethyl cariprazine is 1 to 2 days, this compound's half-life is estimated to be between 1 and 3 weeks. vraylarhcp.commedchemexpress.compsychscenehub.comdovepress.comfrontiersin.org More specific clinical study data have reported terminal half-life ranges of 314 to 446 hours. drugbank.comdrugbank.comnih.gov This extended half-life establishes this compound as the predominant circulating active moiety following administration of the parent drug. medchemexpress.comdovepress.com

Table 1: Comparative Terminal Half-Lives of Cariprazine and its Active Metabolites

CompoundTerminal Half-Life
Cariprazine2-4 days (31.6-68.4 hours) drugbank.comvraylarhcp.comdrugbank.com
Desmethyl Cariprazine (DCAR)1-2 days (29.7-37.5 hours) drugbank.comvraylarhcp.comdrugbank.com
This compound (DDCAR)1-3 weeks (314-446 hours) drugbank.comvraylarhcp.comdrugbank.com

Time to Achieve Steady-State Concentrations

The extended half-life of this compound directly impacts the time required to achieve steady-state concentrations in the plasma. Clinical studies show that while cariprazine and desmethyl cariprazine reach steady state within 1 to 2 weeks, it takes approximately 4 weeks for this compound to do so. nih.gov Some population pharmacokinetic models and studies suggest this period can range from 3 to 8 weeks. researchgate.netvraylarhcp.comnih.gov The median time to reach 90% of its steady-state concentration is reported to be about 21 days. nih.govsimulations-plus.com This variability means that in some cases, steady state might not be fully achieved even at the end of a 12-week treatment period. vraylarhcp.com

Table 2: Time to Reach Steady-State Concentrations

Compound / MoietyTime to Steady State
Cariprazine1-2 weeks nih.gov
Desmethyl Cariprazine (DCAR)1-2 weeks nih.gov
This compound (DDCAR)Approx. 4-8 weeks researchgate.netvraylarhcp.comnih.gov
Total Active MoietiesApprox. 3 weeks nih.gov

Contribution of Didesmethyl Cariprazine to Clinical Efficacy and Therapeutic Outcomes

Overall Contribution to Cariprazine's Efficacy Profile

The clinical efficacy of cariprazine (B1246890) is understood to be a composite of the actions of the parent drug and its two primary active metabolites, DCAR and DDCAR. drugbank.com However, the distinct pharmacokinetics of DDCAR suggest a pivotal role in the medication's sustained therapeutic effect. nih.gov In vitro and in vivo studies have confirmed that the pharmacological profiles of the metabolites are highly similar to that of cariprazine, indicating that they contribute significantly to its clinical efficacy. researchgate.netnih.gov

Like cariprazine, DDCAR demonstrates high affinity for dopamine (B1211576) D3 and D2 receptors, with a notable preference for the D3 receptor. nih.govnih.gov In fact, preclinical studies have shown that DDCAR has an even higher selectivity for D3 versus D2 receptors compared to cariprazine itself. nih.govresearchgate.netdovepress.com Both compounds also act as partial agonists at serotonin (B10506) 5-HT1A receptors and antagonists at 5-HT2B receptors. nih.govdrugbank.com This shared mechanism of action at key receptors implicated in psychiatric disorders forms the basis of DDCAR's contribution to cariprazine's therapeutic profile.

Table 1: Comparison of In Vitro Receptor Binding Affinities (Ki, nM) of Cariprazine and Didesmethyl Cariprazine (DDCAR)
ReceptorCariprazine (Ki, nM)This compound (DDCAR) (Ki, nM)Reference
Dopamine D30.0850.085-0.3 nih.gov
Dopamine D20.490.49-0.71 nih.gov
Serotonin 5-HT1A2.61.4-2.6 nih.gov
Serotonin 5-HT2B0.580.58-1.1 nih.gov
Serotonin 5-HT2A18.818.8 nih.gov
Histamine (B1213489) H123.323.3 nih.gov

The pharmacokinetic properties of DDCAR are central to its role in both the acute and, particularly, the maintenance phases of treatment. Cariprazine is metabolized to DDCAR, which has a remarkably long half-life of 1 to 3 weeks, compared to 1 to 3 days for cariprazine and 1 to 2 days for DCAR. nih.govfrontiersin.org

Table 2: Pharmacokinetic Half-Life of Cariprazine and its Active Metabolites
CompoundHalf-LifeReference
Cariprazine1-3 days frontiersin.org
Desmethyl-cariprazine (DCAR)1-2 days frontiersin.org
Didesmethyl-cariprazine (DDCAR)1-3 weeks frontiersin.org

This extended half-life means that DDCAR accumulates in the plasma over several weeks, eventually becoming the predominant active component responsible for sustained receptor engagement. nih.govnih.gov While cariprazine itself likely initiates the therapeutic effect during the acute phase, the slow accumulation and long-lasting presence of DDCAR are crucial for maintaining efficacy. nih.gov This characteristic is particularly advantageous for maintenance treatment, as it helps to ensure continuous receptor occupancy, which is vital for preventing relapse in chronic conditions like schizophrenia. nih.govfrontiersin.org The sustained activity of DDCAR provides a pharmacological buffer, which may be beneficial in cases of occasional non-adherence to daily medication. frontiersin.org

The distinct pharmacokinetic profiles of cariprazine and DDCAR suggest a temporal differentiation in their contribution to clinical efficacy.

Early Efficacy: In the initial phase of treatment, the parent drug, cariprazine, is present at higher concentrations relative to its metabolites. Following acute administration, DDCAR is detected in the brain, but at substantially lower levels than cariprazine. nih.gov Therefore, the onset of therapeutic action in the first days to weeks is likely driven primarily by cariprazine.

Later Efficacy: As treatment continues, the concentration of cariprazine and DCAR reach a steady state relatively quickly, while DDCAR continues to accumulate due to its much slower elimination. nih.gov Over several weeks, DDCAR becomes the principal active moiety in circulation. nih.govnih.gov This means that the long-term, sustained efficacy observed in maintenance and later-stage treatment is largely attributable to the persistent action of DDCAR. This pharmacokinetic profile, where the effective dose may essentially rise over weeks even with stable daily intake, is a unique feature of cariprazine treatment. nih.gov

Impact on Specific Symptom Domains in Psychiatric Disorders

The shared D3-preferring partial agonist profile of cariprazine and DDCAR is thought to underlie its broad spectrum of efficacy across various symptom domains in schizophrenia and bipolar disorder. nih.govnih.gov

Cariprazine has demonstrated efficacy across multiple symptom domains of schizophrenia. nih.gov

Positive Symptoms: Clinical trials have consistently shown that cariprazine is superior to placebo in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. nih.gov This effect is attributed to the D2 receptor partial agonism of both cariprazine and DDCAR. nih.gov

Negative Symptoms: A distinguishing feature of the cariprazine therapeutic profile is its effectiveness against the negative symptoms of schizophrenia (e.g., apathy, anhedonia, social withdrawal), which are notoriously difficult to treat. nih.govconsultant360.com One major clinical trial found cariprazine to be superior to risperidone in improving predominant, persistent negative symptoms. nih.govmdpi.com This benefit is strongly linked to the high affinity and partial agonism at D3 receptors, a key feature of both cariprazine and DDCAR. researchgate.netfrontiersin.org

Cognitive Symptoms: There is growing evidence that cariprazine may be beneficial for improving cognitive deficits and social functioning in individuals with schizophrenia. consultant360.com The high expression of D3 receptors in brain regions associated with cognition, motivation, and reward suggests that the potent D3 activity of DDCAR may contribute to these pro-cognitive and pro-social effects. psychiatryonline.org

Cariprazine is approved for the treatment of the full spectrum of bipolar I episodes, from mania to depression. vraylar.comnih.gov The long half-life and sustained action of DDCAR are believed to contribute significantly to this broad therapeutic efficacy. nih.gov

Manic and Mixed Episodes: Cariprazine has been shown to be effective in the acute treatment of manic or mixed episodes associated with bipolar I disorder. nih.govnih.gov Clinical studies have demonstrated significant improvements in scores on the Young Mania Rating Scale (YMRS) compared to placebo. nih.gov

Depressive Episodes: Cariprazine is also one of the few agents approved for the treatment of bipolar I depression. nih.govdroracle.ai Phase 3 clinical trials have confirmed its efficacy in reducing depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), without increasing the risk of switching to mania. nih.govbbrfoundation.org The sustained presence of DDCAR likely plays a key role in stabilizing mood and treating depressive symptoms over the long term.

The unique pharmacological profile of cariprazine and DDCAR, particularly their high affinity for the D3 receptor, suggests a potential therapeutic role in dual-diagnosis patients, such as those with schizophrenia or bipolar disorder and a co-occurring substance use disorder (SUD). researchgate.netnih.gov

Dopamine D3 receptors are densely located in the brain's reward and motivation circuits and are heavily implicated in the pathophysiology of addiction and drug craving. psychscenehub.compsychiatrictimes.com The potent D3 partial agonism of DDCAR may help to modulate these circuits, potentially reducing the reinforcing effects of substances and decreasing cravings. researchgate.netpsychiatrictimes.com While large-scale clinical trials are still needed, preliminary evidence from case reports and animal studies is promising. nih.gov These reports describe patients with comorbid bipolar disorder or schizophrenia and SUD (including methamphetamine and alcohol) who experienced a rapid and significant reduction in substance use and cravings after starting treatment with cariprazine. nih.govpsychiatrictimes.comresearchgate.net

Evidence from Preclinical and Clinical Studies

Preclinical Behavioral Pharmacology Models (e.g., Antipsychotic-like Activity, Procognitive Effects)

Preclinical studies have demonstrated that this compound possesses a pharmacological profile highly similar to cariprazine, exhibiting both antipsychotic-like and procognitive effects in animal models. dovepress.comyoutube.com The in vitro receptor binding profile of DDCAR is comparable to the parent compound, showing high affinity for dopamine D3 and D2 receptors, as well as serotonin 5-HT1A receptors. nih.govdovepress.com Notably, both DDCAR and DCAR show a higher affinity for D3 receptors than cariprazine itself. nih.govdovepress.com

In functional assays, DDCAR acts as a partial agonist at both D2 and D3 receptors, with a degree of intrinsic efficacy comparable to cariprazine. nih.govdovepress.com It also functions as a full agonist at 5-HT1A receptors and a pure antagonist at 5-HT2B receptors, mirroring the actions of cariprazine. dovepress.comnih.gov

These molecular actions translate into observable behavioral effects in rodent models. DDCAR has been shown to be effective in models of antipsychotic-like activity, although it is generally 3- to 10-fold less potent than cariprazine in these specific tests. dovepress.comnih.gov This difference in potency is consistent with in vivo receptor occupancy profiles, where cariprazine is more potent for D2 receptor occupancy, while both compounds show similar occupancy for D3 receptors. dovepress.comnih.gov Furthermore, both cariprazine and DDCAR have been shown to induce procognitive effects in animal models, suggesting a potential contribution of the metabolite to improvements in cognitive symptoms. youtube.com

In Vitro Receptor Binding Affinities (pKi) of this compound
ReceptorThis compound (DDCAR)Cariprazine (Parent Drug)
Human Dopamine D310.410.0
Human Dopamine D2L9.39.2
Human Serotonin 5-HT1A8.68.6
Human Serotonin 5-HT2B9.49.2
Human Serotonin 5-HT2A7.97.7

Data sourced from Kiss et al., 2019. nih.gov

Clinical Trial Data Highlighting Metabolite Contribution to Therapeutic Effects

These PK models, which include data from thousands of patients with schizophrenia or bipolar mania, consistently show that DDCAR has a much longer half-life (1 to 3 weeks) than cariprazine (2 to 4 days). targetmol.comupmc.com Consequently, while steady-state concentrations for cariprazine and DCAR are reached in about one week, it takes approximately three weeks for DDCAR to reach its steady state. nih.govresearchgate.netnih.gov

Pharmacokinetic Properties and Exposure at Steady State
Active MoietyMedian Time to 90% of Steady StateContribution to Total Exposure (AUC) at Steady State
Cariprazine~1 week~28%
Desmethyl-cariprazine (DCAR)~1 week~8%
Didesmethyl-cariprazine (DDCAR)~3 weeks~64%

Data based on population pharmacokinetic modeling from multiple clinical studies. nih.govsimulations-plus.com

Neuroimaging Studies (e.g., Positron Emission Tomography) Correlating Receptor Occupancy with Clinical Response

Positron Emission Tomography (PET) studies in humans have been instrumental in elucidating the in vivo receptor occupancy of cariprazine and, by extension, its active metabolites like DDCAR. nih.gov These studies measure the combined occupancy of the parent drug and its metabolites at dopamine D2 and D3 receptors. Given that DDCAR is the major circulating active moiety at steady state, it is a primary contributor to the observed receptor occupancy. nih.govsimulations-plus.com

A key PET study in patients with schizophrenia utilized the radioligand [11C]-(+)-PHNO to differentiate between D3 and D2 receptor occupancy. nih.govmdpi.com The results demonstrated a dose-dependent and preferential binding to D3 receptors at lower clinical doses. nih.govmdpi.com At a low dose of 1 mg/day, mean D3 receptor occupancy was 76%, while D2 occupancy was significantly lower at 45%. nih.govfrontiersin.org At 3 mg/day, D3 occupancy reached 92%, with D2 occupancy at 79%. nih.govfrontiersin.org

An exposure-response analysis from this study further clarified the distinct binding potencies, revealing a nearly three-fold higher affinity for D3 over D2 receptors (EC50 of 3.84 nM for D3 vs. 13.03 nM for D2) based on total plasma concentrations of active moieties. nih.gov Since DDCAR has an even higher in vitro affinity for D3 receptors than cariprazine, its sustained high concentrations are critical in achieving and maintaining the high levels of D3 receptor engagement seen in these PET studies. nih.govnih.govresearchgate.net This high and preferential D3 receptor occupancy, largely driven by DDCAR, is hypothesized to be a key mechanism underlying cariprazine's efficacy, particularly on negative and cognitive symptoms of schizophrenia. nih.govpsychscenehub.com

Dopamine Receptor Occupancy in Schizophrenia Patients (15 Days of Dosing)
Cariprazine Daily DoseMean D3 Receptor OccupancyMean D2 Receptor Occupancy
1 mg/day76%45%
3 mg/day92%79%
12 mg/day~100%~100%

Data from Girgis et al., 2016, reflecting combined occupancy of cariprazine and its active metabolites. nih.govfrontiersin.org

Research Methodologies and Analytical Approaches for Didesmethyl Cariprazine Investigation

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the molecular interactions of didesmethyl cariprazine (B1246890) with its biological targets. These assays provide foundational data on its binding affinity, functional activity, and influence on neuronal excitability.

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are utilized to determine the affinity of didesmethyl cariprazine for various neurotransmitter receptors. These experiments quantify the strength of the bond between the compound and a specific receptor target.

Studies have demonstrated that this compound, much like its parent compound, exhibits a high affinity for several key receptors implicated in psychiatric disorders. It shows a particular preference for the dopamine (B1211576) D3 receptor, with a higher affinity and selectivity for the human D3 receptor compared to cariprazine itself. dovepress.comdovepress.com In vitro binding affinity studies have tested this compound against a wide array of targets, including human and rat receptors. dovepress.com

Key findings from these assays reveal that this compound has a subnanomolar to low nanomolar affinity for human dopamine D3, D2L, serotonin (B10506) 5-HT2B, and 5-HT1A receptors. dovepress.comdovepress.com Its affinity for human 5-HT2A, histamine (B1213489) H1, and sigma-1 receptors is considered moderate. dovepress.com The high affinity for D3 receptors is a standout feature of its binding profile. nih.gov

Binding Affinities (pKi) of this compound at Human Receptors
ReceptorAffinity Profile
Dopamine D3High (Higher than Cariprazine)
Dopamine D2LHigh (Subnanomolar/Low Nanomolar)
Dopamine D2SLow Nanomolar
Serotonin 5-HT1ALow Nanomolar
Serotonin 5-HT2BHigh (Subnanomolar/Low Nanomolar)
Serotonin 5-HT2AModerate
Histamine H1Moderate
Sigma-1Moderate

Functional Assays (e.g., G-protein Coupling, cAMP Accumulation)

Functional assays are employed to determine the intrinsic activity of this compound at its target receptors—that is, whether it acts as an agonist, antagonist, or partial agonist. These assays measure the cellular response following receptor binding.

G-protein Coupling Assays: [35S]GTPγS binding assays are used to measure the extent of G-protein activation upon ligand binding. In membranes from cells expressing human D2 and D3 receptors, this compound acts as an antagonist, inhibiting dopamine-induced [35S]GTPγS binding without stimulating it on its own. dovepress.comnih.gov Similar antagonist activity was observed in rat striatal membranes. nih.gov However, at human 5-HT1A receptors, this compound functions as a partial agonist, demonstrating greater intrinsic efficacy than cariprazine. dovepress.comnih.gov In rat hippocampal membranes, it also stimulated [35S]GTPγS binding, indicating agonistic properties at these receptors. nih.govnih.gov

cAMP Accumulation Assays: These assays measure the downstream signaling effects of G-protein coupling, specifically the inhibition or stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production. In cAMP signaling assays, this compound acts as a partial agonist at both D2 and D3 receptors. dovepress.comnih.gov At the 5-HT1A receptor, it functions as a full agonist. dovepress.comnih.gov Conversely, it demonstrates pure antagonist activity at human 5-HT2B receptors. nih.govresearchgate.net

Functional Activity of this compound at Various Receptors
ReceptorAssay TypeFunctional Activity
Human Dopamine D2[35S]GTPγSAntagonist
Human Dopamine D2cAMP AccumulationPartial Agonist
Human Dopamine D3[35S]GTPγSAntagonist
Human Dopamine D3cAMP AccumulationPartial Agonist
Human Serotonin 5-HT1A[35S]GTPγSPartial Agonist
Human Serotonin 5-HT1AcAMP AccumulationFull Agonist
Human Serotonin 5-HT2BFunctional AssaysPure Antagonist
Rat Hippocampus[35S]GTPγSAgonist

Electrophysiological Techniques

Electrophysiological studies are conducted to assess the effects of this compound on the electrical activity of neurons. These techniques provide insight into how the compound modulates neuronal firing rates. In preclinical studies involving rats, both this compound and its parent compound, cariprazine, were found to dose-dependently and partially suppress the spontaneous firing activity of dopaminergic neurons in the midbrain. nih.govresearchgate.net These studies noted that cariprazine was more potent but had a shorter duration of action in this effect compared to this compound. nih.govresearchgate.net

In Vivo Preclinical Pharmacological and Behavioral Studies

In vivo studies in animal models are crucial for understanding the integrated physiological and behavioral effects of this compound in a living organism.

Animal Models of Psychiatric Disorders and Associated Behaviors

To evaluate the potential therapeutic effects of this compound, researchers use established animal models that mimic certain aspects of psychiatric disorders. These models often involve inducing specific behaviors that are analogous to symptoms seen in humans.

In rodent models designed to assess antipsychotic-like activity, this compound was found to be 3- to 10-fold less potent than cariprazine. nih.govresearchgate.net This finding is consistent with its lower potency for D2 receptor occupancy compared to the parent compound. nih.gov Although detected in the rodent brain after acute administration of cariprazine, its levels were much lower than those of cariprazine. nih.govresearchgate.net

Neurochemical Microdialysis Studies

Neurochemical microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of awake, freely moving animals. This method provides direct evidence of a drug's effect on neurochemical balance.

Microdialysis studies in rats have shown that both this compound and cariprazine increase dopamine levels in the striatum. dovepress.comnih.gov Additionally, they were found to reduce the turnover of serotonin in the cortex. dovepress.comnih.gov These neurochemical changes in key brain circuits are believed to be relevant to the compound's mechanism of action.

Clinical Pharmacological Studies

The clinical pharmacology of this compound (DDCAR) is characterized by its significant contribution to the total active drug exposure and its notably long elimination half-life. Following oral administration of cariprazine, DDCAR is formed via the metabolism of its precursor, desmethyl-cariprazine (DCAR). nih.govnih.gov

DDCAR is the most prominent active moiety in plasma at steady state, with its exposure levels being two- to three-fold higher than that of the parent drug, cariprazine. nih.govdovepress.com The pharmacokinetic profile of DDCAR is marked by a prolonged terminal elimination phase. fda.gov Its terminal half-life in humans is exceptionally long, estimated to be between 1 and 3 weeks. nih.govfrontiersin.org One clinical pharmacology study in patients with schizophrenia reported a terminal half-life for DDCAR ranging from 314 to 446 hours. dovepress.com

Due to this slow elimination, DDCAR accumulates gradually. The median time to reach 90% of its steady-state concentration is approximately 3 weeks. nih.govnih.govresearchgate.net Studies have shown that steady state is generally reached within 4 weeks of consistent daily cariprazine administration. dovepress.com After discontinuation of cariprazine, plasma concentrations of DDCAR decline slowly; it can be detected in plasma for extended periods, with measurable concentrations observed even two months after a single dose. fda.gov While cariprazine and DCAR levels decrease by over 90% within one week of the last dose, DDCAR concentrations decrease by only about 50% in the same timeframe. dovepress.com A 90% decline in plasma exposure for DDCAR is not observed until approximately 4 weeks after cessation of treatment. fda.gov

Pharmacokinetic Parameters of this compound (DDCAR) in Humans
ParameterValueReference
Contribution to Total Active Moiety Exposure at Steady State~64% nih.govsimulations-plus.com
Terminal Half-Life (t½)1–3 weeks (314–446 hours) nih.govfrontiersin.orgdovepress.com
Time to 90% of Steady State~3 weeks (21 days) nih.govnih.govresearchgate.net
Time to Reach Full Steady State~4 weeks dovepress.com

Population pharmacokinetic (PopPK) modeling has been instrumental in quantitatively describing the concentration-time profile of this compound (DDCAR). nih.govnih.govresearchgate.net These analyses typically utilize data from Phase 1, 2, and 3 clinical studies in patient populations such as those with schizophrenia or bipolar mania. nih.govnih.govsimulations-plus.com

In these models, the pharmacokinetics of DDCAR are best described by a two-compartment model with first-order, linear elimination. nih.govnih.govresearchgate.netsimulations-plus.com The formation of DDCAR is modeled sequentially, where the elimination rate of its precursor, desmethyl-cariprazine (DCAR), serves as the formation rate for DDCAR. nih.govnih.govresearchgate.netsimulations-plus.com To accurately capture its delayed appearance in plasma, the model often incorporates a transit compartment or a delay in its formation. nih.govsimulations-plus.com

Summary of this compound (DDCAR) Population Pharmacokinetic Model
Model ComponentDescriptionReference
Structural ModelTwo-compartment model nih.govnih.govresearchgate.netsimulations-plus.com
EliminationLinear, first-order elimination nih.govnih.govresearchgate.netsimulations-plus.com
FormationSequential from DCAR elimination rate, often with a delay nih.govnih.govresearchgate.netsimulations-plus.com
Significant Covariates (on PK parameters)Weight, sex, race (effect not clinically significant) nih.govnih.govresearchgate.net
Non-Significant CovariatesCreatinine clearance, CYP2D6 metabolizer status nih.govnih.govresearchgate.netsimulations-plus.com

The assessment of this compound (DDCAR) and other active moieties is an integral component of the clinical development program for cariprazine. Across numerous Phase 1, 2, and 3 clinical trials for indications such as schizophrenia, bipolar disorder, and major depressive disorder, study designs have consistently included protocols for the collection of blood samples to measure the plasma concentrations of cariprazine, desmethyl-cariprazine (DCAR), and DDCAR. nih.govsimulations-plus.comabbvie.com

Pharmacokinetic sampling strategies within these trials have been varied to meet specific objectives, ranging from intensive, full-profile sampling in dedicated clinical pharmacology studies to sparse sampling schedules in large-scale efficacy and safety trials. nih.gov Samples are typically collected at the start of dosing and at various time points thereafter, including after seven or more days of treatment, to characterize the pharmacokinetic profiles of the parent drug and its metabolites as they approach steady state. nih.gov

Human neuroimaging studies using Positron Emission Tomography (PET) have been conducted to determine the in vivo occupancy of dopamine D2 and D3 receptors by cariprazine in patients with schizophrenia. nih.govfrontiersin.org These studies utilized the D3/D2 agonist radioligand [11C]-(+)-PHNO to quantify receptor binding. nih.govmdpi.com

The results of these PET studies reflect the combined receptor occupancy of cariprazine and its active metabolites, including this compound (DDCAR), as the technique cannot distinguish the individual contributions of each active moiety to the observed signal. nih.gov Plasma and cerebrospinal fluid (CSF) samples were analyzed concurrently, confirming that the free (unbound) concentrations of cariprazine and its active metabolites equilibrate between the plasma and CSF compartments, indicating passage across the blood-brain barrier. nih.gov

A monotonic relationship between drug exposure and receptor occupancy was observed for both D2 and D3 receptors. nih.gov The combined effect of cariprazine and its metabolites demonstrated a preference for D3 receptors, particularly at lower doses. For example, after two weeks of treatment with the lowest dose studied (1 mg/day), the mean D3 receptor occupancy was 76%, while the mean D2 receptor occupancy was 45%. nih.govfrontiersin.orgmdpi.com At a higher dose of 3 mg/day, mean occupancies increased to 92% for D3 and 79% for D2 receptors. frontiersin.org An exposure-response analysis revealed a roughly three-fold difference in the concentration required to achieve 50% receptor occupancy (EC50), further supporting a D3-preferring binding profile for the combined active moieties in vivo. nih.gov

Bioanalytical Quantification Methods

Comparative Pharmacology and Future Research Directions

Comparative Analysis with Cariprazine (B1246890) Parent Compound

Similarities and Differences in Receptor Selectivity, Potency, and Intrinsic Efficacy

Didesmethyl cariprazine shares a similar receptor binding profile with its parent compound, cariprazine, exhibiting high affinity for dopamine (B1211576) D3 and D2 receptors, as well as serotonin (B10506) 5-HT1A receptors. nih.gov Both compounds act as partial agonists at these receptors. researchgate.netdovepress.com However, research reveals subtle but important distinctions in their receptor interactions.

Notably, both this compound and desmethyl-cariprazine (the other major metabolite) demonstrate a higher in vitro selectivity for the human dopamine D3 receptor compared to cariprazine. researchgate.netdovepress.comresearchgate.net While cariprazine itself is known for its D3-preferring activity, its metabolite DDCAR enhances this characteristic. nih.govnih.gov

In functional assays, such as those measuring cAMP signaling, cariprazine, desmethyl-cariprazine, and this compound all behave as partial agonists at D2 and D3 receptors. nih.govdovepress.com Their maximal effects were observed to be 20-30% less than those of dopamine. dovepress.com At the 5-HT1A receptor, both cariprazine and this compound act as full agonists in cAMP assays, whereas desmethyl-cariprazine displays partial agonist activity. nih.govresearchgate.netdovepress.com Furthermore, all three compounds act as pure antagonists at human 5-HT2B receptors. nih.govresearchgate.net

ReceptorCariprazine (Ki, nM)This compound (Ki, nM)Shared Activity Profile
Dopamine D30.085Higher affinity than cariprazinePartial Agonist
Dopamine D20.49 - 0.69Subnanomolar/low nanomolar affinityPartial Agonist
Serotonin 5-HT1A2.6Low nanomolar affinityPartial Agonist (Full in cAMP assay)
Serotonin 5-HT2B0.58Subnanomolar/low nanomolar affinityAntagonist
Serotonin 5-HT2A18.8Moderate affinityAntagonist
Histamine (B1213489) H123.2Moderate affinityAntagonist

Comparative Pharmacokinetic and Brain Distribution Profiles

The most striking difference between this compound and its parent compound lies in their pharmacokinetic profiles. This compound has an exceptionally long elimination half-life of 1 to 3 weeks. nih.govtandfonline.comresearchgate.netnih.gov This is substantially longer than the half-life of cariprazine, which is approximately 2 to 4 days. nih.govpsychscenehub.com

This prolonged half-life means that this compound takes longer to reach steady-state concentrations, estimated at around 4 weeks, compared to 1-2 weeks for cariprazine. nih.govdovepress.com Consequently, at steady state, the plasma exposure to this compound is several times higher than that of the parent drug, making it the most prominent active moiety in circulation. researchgate.netnih.govsimulations-plus.com

Regarding brain distribution, preclinical studies in rodents have shown that following the administration of cariprazine, this compound is detected in the brain. nih.govtandfonline.com While acute administration results in much lower brain levels of the metabolite compared to the parent compound, its prolonged presence in the plasma suggests sustained receptor engagement in the central nervous system over time. nih.govresearchgate.net In vivo studies in rats demonstrated that cariprazine is more potent for D2 receptor occupancy, while both cariprazine and this compound show similar in vivo D3 receptor occupancy. nih.govresearchgate.net

ParameterCariprazineThis compound (DDCAR)
Elimination Half-Life2-4 days1-3 weeks
Time to Steady State~1-2 weeks~4 weeks
Steady State ExposureLowerHigher (most prominent moiety)
Active MoietyYesYes

Comparative Analysis with Other Atypical Antipsychotics

Distinctive Pharmacodynamic Profile Compared to Other D2/D3 Partial Agonists and Antagonists

This compound, along with its parent compound, occupies a unique space among atypical antipsychotics due to its potent partial agonism at D3 and D2 receptors, with a marked preference for the D3 receptor. nih.gov This profile distinguishes it from other D2/D3 partial agonists like aripiprazole and brexpiprazole. cambridge.orgnih.govthe-hospitalist.org While aripiprazole and brexpiprazole are also partial agonists at these receptors, cariprazine and this compound exhibit a significantly higher affinity and selectivity for the D3 receptor. nih.govmdpi.com

This high D3 receptor affinity is a key differentiator. semanticscholar.org In contrast, many other atypical antipsychotics, such as risperidone and olanzapine, function primarily as D2 receptor antagonists and, despite showing some in vitro affinity for D3 receptors, they demonstrate minimal in vivo occupancy at this site. tandfonline.comdroracle.ai The sustained, high-level D3 receptor engagement by this compound is hypothesized to contribute to efficacy against a broader range of symptoms, including negative and cognitive symptoms of schizophrenia. psychscenehub.comnih.gov

Unique Pharmacokinetic Properties and Therapeutic Implications

The most unique pharmacokinetic property of this compound is its exceptionally long half-life, which is the longest of any atypical antipsychotic metabolite. researchgate.net This pharmacokinetic characteristic has significant therapeutic implications. The extended half-life ensures that therapeutic concentrations of the active moiety are maintained for prolonged periods. researchgate.net This may contribute to a more stable clinical response and could offer a degree of protection against relapse in cases of occasional non-adherence to medication schedules. researchgate.net The slow decline in plasma concentrations after discontinuation also necessitates careful consideration during medication switching. mdpi.com

Pharmacogenomic Influences on this compound Levels and Activity

Cariprazine is metabolized into desmethyl-cariprazine and subsequently into this compound primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, by CYP2D6. tandfonline.comnih.govdovepress.com Given the role of these enzymes, there is a potential for pharmacogenomic factors to influence the plasma concentrations of cariprazine and its metabolites.

However, population pharmacokinetic analyses have found that CYP2D6 metabolizer status (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) was not associated with clinically significant changes in the exposure levels of cariprazine, desmethyl-cariprazine, or this compound. nih.govnih.govnih.govresearchgate.net The mean exposure for CYP2D6 poor metabolizers was found to be within 10% of that of extensive metabolizers. simulations-plus.com This suggests that the influence of genetic variations in the CYP2D6 gene on the pharmacokinetics of this compound is minimal, and routine pharmacogenetic testing for this enzyme may not be necessary to guide cariprazine therapy. The primary metabolic pathway via CYP3A4 appears to be the more dominant factor. nih.gov

Emerging Research and Knowledge Gaps in Pharmacogenomics

While the influence of CYP2D6 polymorphisms on DDCAR exposure appears to be minimal, the field of pharmacogenomics as it relates to this compound is still developing. There is a recognized scarcity of comprehensive pharmacogenetic data for cariprazine and its metabolites.

Future research is needed to explore the potential impact of genetic variations in other enzymes and transporters on the pharmacokinetics of DDCAR. A deeper understanding of these factors could further refine treatment approaches and identify any subpopulations that might be more sensitive to variations in DDCAR levels. The current lack of extensive research in this area represents a significant knowledge gap.

Advanced Therapeutic Strategies and Research Avenues

The unique properties of this compound, particularly its prolonged half-life, open up several avenues for advanced therapeutic strategies and future research.

Implications for Personalized Medicine Approaches Based on Metabolite Profile

This prolonged half-life has important implications for personalized medicine. For individuals where a consistent and sustained medication effect is crucial, the pharmacokinetic profile of DDCAR is a significant advantage. Understanding a patient's individual metabolite profile could potentially guide treatment decisions, although specific strategies based on this are still in the exploratory phase.

Exploration of Novel Formulations Leveraging Prolonged Half-Life (e.g., Oral Depot)

The extended half-life of this compound has led to the exploration of novel drug delivery systems. creative-biolabs.com The concept of an "oral depot" formulation of cariprazine has been proposed, which would capitalize on the long-acting nature of DDCAR to allow for less frequent dosing. google.com This could improve treatment adherence and patient convenience.

Research into sustained-release and depot formulations is ongoing. justia.com These advanced drug delivery systems aim to provide a prolonged therapeutic effect from a single administration, mirroring the benefits of long-acting injectable antipsychotics but with the convenience of an oral formulation. creative-biolabs.comjustia.com Patents have been filed for solid pharmaceutical compositions and depot systems designed to provide prolonged release of cariprazine and its metabolites. google.comjustia.com

Identification of Biomarkers for this compound Response and Tolerability

Currently, there is a lack of specific biomarkers to predict an individual's response to or tolerability of this compound. The identification of such biomarkers would be a significant advancement in personalizing treatment with cariprazine.

Future research in this area could focus on genetic markers, protein expression, or other physiological indicators that correlate with clinical outcomes. Establishing reliable biomarkers would enable clinicians to better predict which patients are most likely to benefit from treatment and who might be at a higher risk for adverse effects, though at present, this remains a key area for investigation.

Future Clinical Development and Head-to-Head Comparative Trials

The future clinical development of this compound is intrinsically linked to that of its parent compound, cariprazine. While cariprazine has demonstrated efficacy in various clinical trials, there is a recognized need for more head-to-head comparative studies against other antipsychotic agents. researchgate.net

Some studies have compared cariprazine to other antipsychotics, such as risperidone, particularly in the context of negative symptoms of schizophrenia. nih.gov However, a broader range of comparative trials would be beneficial to more clearly define the therapeutic position of cariprazine and, by extension, the role of this compound in the treatment landscape. Future clinical trials will likely continue to explore the efficacy and safety of cariprazine in various psychiatric conditions, which will, in turn, provide more data on the clinical profile of DDCAR. nih.govabbvieclinicaltrials.com

Q & A

Q. What are the pharmacokinetic properties of DDCAR, and how do they influence experimental design in preclinical and clinical studies?

DDCAR, the major active metabolite of cariprazine, has a prolonged elimination half-life of 1–3 weeks compared to the parent compound (2–4 days) . Its slow clearance necessitates extended washout periods in crossover studies and impacts steady-state calculations. For example, in clinical trials, DDCAR concentrations require 4–8 weeks to stabilize . Methodologically, researchers must account for cumulative exposure and delayed pharmacodynamic effects when designing dose-titration protocols or assessing long-term safety .

Q. How does DDCAR’s receptor-binding profile compare to cariprazine, and what assays are used to quantify this?

DDCAR retains high affinity for dopamine D3 and D2 receptors (similar to cariprazine) but shows negligible activity at serotonin 5-HT2A and histamine H1 receptors . Receptor-binding assays using [35S]GTPγS binding and inositol phosphate (IP) production in transfected cells are standard for evaluating functional activity. Positron emission tomography (PET) with radioligands like [11C]raclopride confirms dose-dependent D2/D3 receptor occupancy (69–90% at therapeutic doses) .

Q. What is DDCAR’s contribution to cariprazine’s therapeutic efficacy in schizophrenia and bipolar disorder?

DDCAR accounts for ~70% of total active drug exposure due to its prolonged half-life and equipotent D3/D2 partial agonism . In clinical trials, its accumulation correlates with sustained symptom reduction in schizophrenia (MADRS scores) and bipolar depression . Researchers should quantify DDCAR plasma levels alongside cariprazine to model exposure-response relationships, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Advanced Research Questions

Q. How do receptor occupancy studies inform dosing strategies for DDCAR in translational research?

PET studies reveal that DDCAR achieves 69–75% striatal D2/D3 occupancy at 1.5–3 mg/day cariprazine, with saturation kinetics observed at higher doses . Methodologically, occupancy data are fitted to Emax models (e.g., Effect = (Emax × C)/(EC50 + C)) to predict optimal dosing intervals . For example, every-other-day dosing is feasible under CYP3A4 inhibition due to DDCAR’s slow elimination .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo activity of DDCAR?

While in vitro assays show DDCAR’s partial agonism at D3 receptors, in vivo microdialysis in rodent models reveals region-specific effects on dopamine turnover (e.g., limbic vs. striatal pathways) . Discrepancies arise from differential blood-brain barrier penetration and metabolite interconversion. Researchers use compartmental pharmacokinetic-pharmacodynamic (PK-PD) modeling to integrate in vitro binding data with behavioral outcomes (e.g., social interaction tests in autism models) .

Q. How do CYP3A4 polymorphisms affect DDCAR exposure, and how should this be managed in clinical trials?

CYP3A4 induction or inhibition alters DDCAR exposure by >50%, requiring genotype stratification in pharmacokinetic studies . For example, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) necessitates dose reductions to avoid supratherapeutic DDCAR levels. Population PK models with covariates (e.g., CYP3A4 activity scores) are recommended for dose optimization .

Q. What methodologies are used to assess DDCAR’s long-term safety in metabolic and extrapyramidal symptom (EPS) profiles?

Pooled safety analyses from Phase III trials show DDCAR has minimal impact on weight, lipid profiles, or QT intervals, but dose-dependent akathisia occurs in 15–20% of patients . Longitudinal studies should combine metabolic monitoring (e.g., HbA1c, LDL-C) with Barnes Akathisia Rating Scale (BARS) assessments. Animal models using prenatal valproic acid exposure further validate its safety in neurodevelopmental contexts .

Q. Can DDCAR’s preferential D3 affinity be leveraged to target cognitive and negative symptoms in schizophrenia?

Preclinical evidence suggests D3 receptor modulation improves cognitive flexibility and social behavior . Researchers employ cognitive battery tests (e.g., MATRICS Consensus Cognitive Battery) and negative symptom scales (e.g., NSA-16) in clinical trials. PET imaging with D3-selective tracers (e.g., [11C]PHNO) quantifies target engagement .

Methodological Considerations

  • Receptor Occupancy: Use PET with agonist/antagonist radioligands to differentiate DDCAR’s functional effects .
  • Metabolite Quantification: LC-MS/MS for simultaneous measurement of cariprazine, DCAR, and DDCAR .
  • Behavioral Models: Juvenile rodent models of autism (e.g., prenatal valproate exposure) to assess repetitive behavior and hyperactivity .
  • PK-PD Modeling: Phoenix WinNonlin for Emax modeling of plasma concentration-occupancy curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didesmethyl cariprazine
Reactant of Route 2
Reactant of Route 2
Didesmethyl cariprazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.